4-Hydroxy-6-propyl-pyran-2-one

Overview

Description

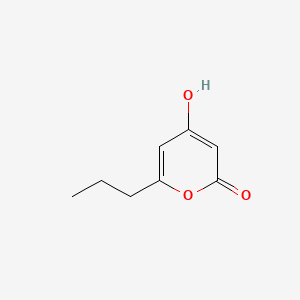

4-Hydroxy-6-propyl-pyran-2-one is a heterocyclic organic compound with the molecular formula C8H10O3. . This compound is characterized by a pyran ring with a hydroxyl group at the 4-position and a propyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-6-propyl-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of tricarbonyl compounds, which can be achieved using transition metal complexes and ketene transformations . Another method involves the intramolecular cyclization of α-haloesters, typically α-bromoesters, using a metal as a reducing agent .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-propyl-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrones, dihydro derivatives, and oxidized compounds .

Scientific Research Applications

4-Hydroxy-6-propyl-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-6-propyl-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

4-Hydroxy-2-pyrone: Similar in structure but lacks the propyl group at the 6-position.

6-Methyl-4-hydroxy-2-pyrone: Contains a methyl group instead of a propyl group at the 6-position.

4-Hydroxy-6-methyl-2H-pyran-2-one: Another derivative with a methyl group at the 6-position.

Uniqueness: 4-Hydroxy-6-propyl-pyran-2-one is unique due to the presence of the propyl group at the 6-position, which imparts distinct chemical and biological properties.

Biological Activity

4-Hydroxy-6-propyl-pyran-2-one is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antioxidant, antimicrobial, and potential therapeutic roles, supported by data tables and relevant case studies.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which can lead to various diseases.

- Study Findings : A study demonstrated that this compound effectively scavenged free radicals in vitro, showing a dose-dependent response. The IC50 value for radical scavenging was found to be .

| Concentration () | % Inhibition |

|---|---|

| 10 | 35 |

| 25 | 65 |

| 50 | 85 |

2. Antimicrobial Activity

This compound has been tested against various bacterial strains, showing promising antimicrobial effects.

- Case Study : In a study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of and , respectively .

| Bacterial Strain | MIC () |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Potential Therapeutic Applications

The compound's potential therapeutic applications have been explored in various studies:

- Anti-inflammatory Effects : Research has indicated that it may reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

- HIV Protease Inhibition : Preliminary studies suggest that derivatives of pyran compounds, including this compound, could act as inhibitors of HIV protease, presenting a novel approach to HIV treatment .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Radical Scavenging : The hydroxyl group in its structure is believed to contribute significantly to its antioxidant capabilities by donating hydrogen atoms to free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or viral replication, although specific mechanisms require further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-6-propyl-pyran-2-one, and what reaction conditions are critical for its preparation?

- Methodological Answer : The compound is synthesized via multicomponent reactions using ketones and aldehydes as precursors. Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) introduces hydroxyl groups, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce intermediates. Reaction temperatures (60–100°C) and solvent polarity (e.g., ethanol or DMF) significantly influence yield. Purification often involves column chromatography with silica gel .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyran ring structure, hydroxyl group position, and propyl substituent.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHO) .

Q. How does the substitution pattern on the pyran ring influence the compound’s stability?

- Methodological Answer : The hydroxyl group at the 4-position enhances hydrogen bonding, increasing solubility in polar solvents. The propyl chain at the 6-position introduces steric hindrance, affecting reactivity in nucleophilic substitutions. Stability under acidic/basic conditions can be assessed via pH-dependent degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >90% yield in the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain 80–90°C during cyclization to minimize side reactions.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate ring formation.

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics.

- In-line Monitoring : Employ HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (µM to mM) to identify activity thresholds.

- Structural Analog Comparison : Compare with derivatives (e.g., 4-Hydroxy-6-methyl-pyran-2-one) to isolate functional group contributions.

- Assay Standardization : Use standardized protocols (e.g., DPPH for antioxidants) to minimize variability between studies .

Q. How can X-ray crystallography clarify ambiguities in the spatial arrangement of substituents on the pyran ring?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles, resolving tautomeric equilibria (e.g., keto-enol forms). For this compound, this confirms the planar pyran ring and hydrogen-bonding network between hydroxyl and carbonyl groups .

Q. What computational methods predict the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics Simulations : Assess solvent interactions and transition states in aqueous or organic media.

- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) to guide drug design .

Properties

IUPAC Name |

4-hydroxy-6-propylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLWUMFTZMAEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715798 | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18742-94-4 | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.